tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring system. The presence of the piperidine ring makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach is to start with the piperidine ring, which can be functionalized at specific positions to introduce the necessary substituents. The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can also form covalent bonds with active sites, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(6-oxopiperidin-3-yl)carbamate
- tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
Uniqueness
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of both a ketone and a carbamate group. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Biological Activity
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.39 g/mol
- CAS Number : 1803589-43-6
The compound is believed to interact with various biological targets, including enzymes involved in neurotransmission. Its structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.
1. Acetylcholinesterase Inhibition
Research indicates that this compound exhibits AChE inhibitory activity. AChE inhibitors are essential in increasing acetylcholine levels in the brain, thus enhancing cognitive functions.
2. Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting its potential use in neuroprotection.
3. Anti-cancer Activity
Preliminary investigations into the anticancer properties of the compound reveal that it may induce apoptosis in certain cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.
Cell Line | Concentration (µM) | Effect on Cell Viability (%) | Reference |
---|---|---|---|
MDA-MB-231 | 1.0 | Morphological changes observed | |
HepG2 | 10.0 | Enhanced caspase activity |
Case Study 1: Neuroprotective Activity
A study demonstrated that this compound significantly reduced cell death in PC12 cells exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent.
Case Study 2: Anticancer Potential
Another study evaluated the compound's effect on breast cancer cells, revealing that it could enhance apoptosis through increased caspase activity and morphological changes at specific concentrations, highlighting its therapeutic potential against cancer.
Properties
IUPAC Name |
tert-butyl N-(6-oxo-2-piperidin-3-ylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-7-12(19)18-13(11)10-5-4-8-16-9-10/h10-11,13,16H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNOVMXZALIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.